tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1023301-73-6
VCID: VC2663420
InChI: InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCNCC1COC
Molecular Formula: C11H22N2O3
Molecular Weight: 230.3 g/mol

tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate

CAS No.: 1023301-73-6

Cat. No.: VC2663420

Molecular Formula: C11H22N2O3

Molecular Weight: 230.3 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate - 1023301-73-6

Specification

CAS No. 1023301-73-6
Molecular Formula C11H22N2O3
Molecular Weight 230.3 g/mol
IUPAC Name tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Standard InChI Key ODOJNXXZXCRBCC-SECBINFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCNC[C@@H]1COC
SMILES CC(C)(C)OC(=O)N1CCNCC1COC
Canonical SMILES CC(C)(C)OC(=O)N1CCNCC1COC

Introduction

Chemical Identity and Structure

tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate is a chiral piperazine derivative featuring a methoxymethyl group at the 2-position with R-configuration and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position of the piperazine ring. This structure provides both functional versatility and stereochemical specificity that are valuable in pharmaceutical synthesis.

Basic Identifiers

ParameterInformation
CAS Number1023301-73-6
Molecular FormulaC₁₁H₂₂N₂O₃
Molecular Weight230.30 g/mol
IUPAC Nametert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate
SMILESCOC[C@H]1CNCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
InChIKeyODOJNXXZXCRBCC-SECBINFHSA-N

The compound's structure consists of a six-membered piperazine heterocycle containing two nitrogen atoms at positions 1 and 4. The stereogenic center at position 2 has the R configuration with a methoxymethyl group attached. The Boc protecting group at position 1 is a common protective strategy in organic synthesis, particularly in peptide chemistry and pharmaceutical development .

Physical and Chemical Properties

Understanding the physical and chemical properties of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate is essential for proper handling, storage, and application in research settings.

Physical Properties

PropertyValue
Physical StateSolid
AppearanceWhite powder
Boiling Point300.9 ± 17.0°C at 760 mmHg
SolubilitySoluble in common organic solvents (DCM, THF, methanol)

Synthesis Methods

The synthesis of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate typically involves stereoselective methods to ensure the correct configuration at the chiral center.

General Synthetic Approach

The synthesis generally involves:

  • Starting with an appropriately substituted piperazine scaffold

  • Stereoselective introduction of the methoxymethyl group at the 2-position

  • Protection of the nitrogen at position 1 with a Boc group using di-tert-butyl dicarbonate or similar reagents

Manufacturing Capabilities

According to commercial suppliers, the compound can be produced at scales up to 100 kg with purity levels reaching 99%. The manufacturing process is reported to be mature and capable of consistent large-scale production .

Applications in Pharmaceutical Research

tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate serves as a valuable intermediate in pharmaceutical synthesis due to its specific stereochemistry and functional group arrangement.

Role as a Building Block

The compound functions primarily as:

  • A chiral building block for the synthesis of complex pharmaceuticals

  • An intermediate in multi-step synthesis pathways

  • A component in structure-activity relationship (SAR) studies

Advantages in Synthetic Pathways

The Boc protecting group provides:

  • Selective protection of the piperazine nitrogen

  • Stability under basic conditions

  • Selective removal under acidic conditions

  • Compatibility with various reaction conditions commonly employed in pharmaceutical synthesis

The methoxymethyl group at the stereocentered 2-position offers:

  • A point for further functionalization

  • Potential hydrogen bonding interactions in biological systems

  • Modulation of physicochemical properties in drug candidates

Comparison with Related Compounds

Understanding how tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate compares to structurally related compounds provides insight into its unique utility.

Structural Analogs

CompoundCAS NumberKey Structural DifferenceComparative Utility
tert-butyl (2S)-2-(methoxymethyl)piperazine-1-carboxylate1217728-72-7Opposite stereochemistry (S instead of R)Used for different stereoisomer-specific applications
tert-butyl 2-methylpiperazine-1-carboxylate45072184Methyl group instead of methoxymethylDifferent reactivity profile, lacks the methoxy functional group
tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate655225-01-7Substitution at N4 instead of C2Different connectivity and reactivity pattern

The stereochemistry at position 2 is crucial for specific applications, with the R and S enantiomers potentially leading to different biological activities in the final pharmaceutical products.

AspectDetails
Typical PackagingAvailable in 250 mg, 1 g, and bulk quantities
Standard Purity95-99%
Pricing RangeVariable depending on quantity and purity requirements
Production CapacityReported up to 50-100 kg/month by manufacturers

Several specialized chemical suppliers offer this compound with certificates of analysis and quality control documentation to ensure compliance with research and development standards .

CategoryInformation
GHS Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

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